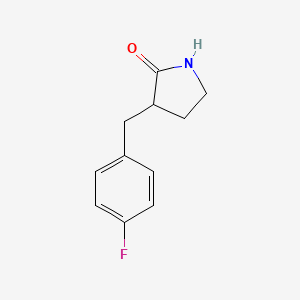
3-(4-Fluorobenzyl)pyrrolidin-2-one
Cat. No. B8552151
M. Wt: 193.22 g/mol
InChI Key: VWOOEYUDPBJBFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07015320B2
Procedure details


This example describes the preparation of I where n=1 and R1=p-fluorophenyl. In a nitrogen-filled glove box, a Fisher-Porter tube was charged with iridium catalyst prepared as in Example 1 (10 mg, 0.012 mmol) and 3-(p-fluorobenzylidene)-2-pyrrolidinone (250 mg, 1.3 mmol). Methanol (3 mL) and dichloromethane (3 mL) were added and the system was flushed 4 times with hydrogen and pressured to 60 psi (0.5 MPa) H2. After 18 h the reaction mixture was filtered through a short pad of silica. The solvent was removed at reduced pressure to afford 3-p-fluorobenzyl-2-pyrrolidinone (250 mg, 100%) as a white crystalline solid. Chiral HPLC analysis (Chiralpak OD, 95% heptane, 4.9% isopropanol, 0.05% trifluoroacetic acid, 0.05% n-hexylamine, 40° C.) indicated that conversion was 100% and the enantiomeric excess was 88%. 19F NMR δ −117.39; 13C NMR δ 26.92, 35.90, 40.44, 42.88, 115.44 (d, J=21 Hz), 130.58, 135.21, 161.77 (d, J=241 Hz), 179.72; 1H NMR: δ 1.83 (m, 1H), 2.15 (m, 1H), 2.66 (m, 2H), 3.11-3.32 (m. 3H), 6.47 (br s, 1H), 7.00 (m, 2H), 7.15 (m, 2H).
[Compound]
Name
Example 1
Quantity
10 mg
Type
reactant
Reaction Step One

Name
3-(p-fluorobenzylidene)-2-pyrrolidinone
Quantity
250 mg
Type
reactant
Reaction Step Two




Yield
100%
Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]1[CH:14]=[CH:13][C:5]([CH:6]=[C:7]2[CH2:11][CH2:10][NH:9][C:8]2=[O:12])=[CH:4][CH:3]=1.CO>[Ir].ClCCl>[F:1][C:2]1[CH:14]=[CH:13][C:5]([CH2:6][CH:7]2[CH2:11][CH2:10][NH:9][C:8]2=[O:12])=[CH:4][CH:3]=1
|
Inputs


Step One
[Compound]
|
Name
|
Example 1
|
|
Quantity
|
10 mg
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
3-(p-fluorobenzylidene)-2-pyrrolidinone
|
|
Quantity
|
250 mg
|
|
Type
|
reactant
|
|
Smiles
|
FC1=CC=C(C=C2C(NCC2)=O)C=C1
|
Step Three
|
Name
|
|
|
Quantity
|
3 mL
|
|
Type
|
reactant
|
|
Smiles
|
CO
|
|
Name
|
|
|
Quantity
|
3 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Ir]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the preparation of I where n=1 and R1=p-fluorophenyl
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
In a nitrogen-filled glove box
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the system was flushed 4 times with hydrogen
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
After 18 h the reaction mixture was filtered through a short pad of silica
|
|
Duration
|
18 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was removed at reduced pressure
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC1=CC=C(CC2C(NCC2)=O)C=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 250 mg | |
| YIELD: PERCENTYIELD | 100% | |
| YIELD: CALCULATEDPERCENTYIELD | 99.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
